

A Comparative Crystallographic Analysis of 5-Bromo-2-(bromomethyl)pyridine Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

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This guide provides a detailed comparative analysis of the X-ray crystallographic data for a series of 5-bromo-2-(substituted)pyridine derivatives. While the crystal structure of the parent compound, **5-Bromo-2-(bromomethyl)pyridine**, is not publicly available at the time of this publication, this guide offers a comprehensive comparison of four closely related, structurally characterized derivatives. The analysis focuses on key crystallographic parameters, including unit cell dimensions, space group, and notable intermolecular interactions, providing valuable insights for researchers in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for the four derivatives of 5-bromopyridine discussed in this guide. These compounds showcase structural variations at the 2-position, including a second bromomethyl group, a methyl group, a hydroxymethyl group, and a methyl group with an N-oxide.

Table 1: Crystal Data and Structure Refinement for 5-Bromopyridine Derivatives

Parameter	2,6-Bis(bromomethyl)pyridine	2-Bromo-5-methylpyridine	5-Bromo-2-methylpyridine N-oxide	(5-Bromopyridin-2-yl)methanol
Formula	C ₇ H ₇ Br ₂ N	C ₆ H ₆ BrN	C ₆ H ₆ BrNO	C ₆ H ₆ BrNO
MW (g/mol)	264.96	172.03	188.03	188.03
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /m	P2 ₁ /n	P2 ₁ /c
a (Å)	9.2955(19)	6.1889(4)	7.3060(15)	11.853(2)
b (Å)	12.980(3)	6.6140(5)	11.351(2)	5.8695(12)
c (Å)	7.5288(15)	7.8350(6)	8.4950(17)	10.301(2)
α (°)	90	90	90	90
β (°)	110.75(3)	93.503(3)	111.01(3)	114.73(3)
γ (°)	90	90	90	90
Volume (Å ³)	849.5(3)	319.51(4)	657.7(3)	651.9(2)
Z	4	2	4	4
T (K)	293	296	294	293
R-factor	0.044	0.027	0.064	0.034

Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-Bromopyridine Derivatives

Compound	C-Br (Å)	C-C (ring avg.) (Å)	C-N (ring avg.) (Å)	C-C-C (ring avg.) (°)	C-N-C (ring avg.) (°)
2,6-Bis(bromomethyl)pyridine	1.945(4), 1.951(4)	1.379	1.334	119.3	118.9
2-Bromo-5-methylpyridine	1.891(2)	1.381	1.332	119.2	118.9
5-Bromo-2-methylpyridine N-oxide	1.884(7)	1.375	1.352	119.1	121.2
(5-Bromopyridin-2-yl)methanol	1.897(3)	1.382	1.335	119.2	118.8

Experimental Protocols

The determination of the crystal structures of these 5-bromopyridine derivatives follows a standardized procedure for small molecule single-crystal X-ray diffraction.

Crystal Growth and Mounting

High-purity crystalline material of the target compound is required. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head using a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage during data collection.

Data Collection

A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073$ Å) and a sensitive detector (e.g., CCD or CMOS) is used for data

collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

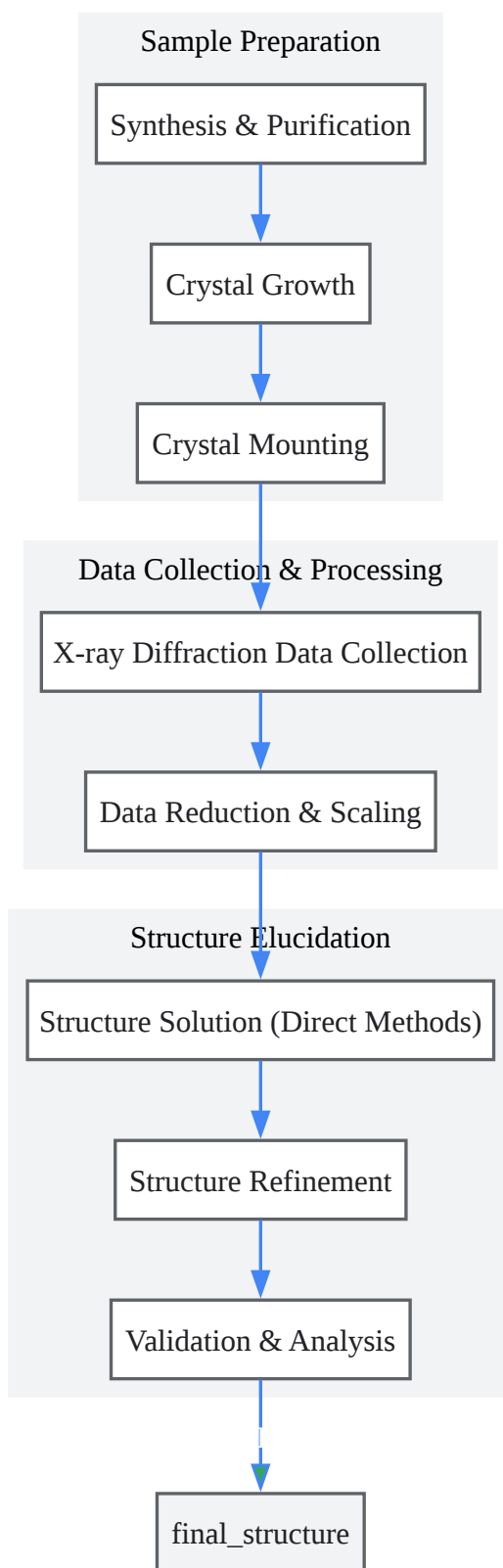
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data using full-matrix least-squares methods. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

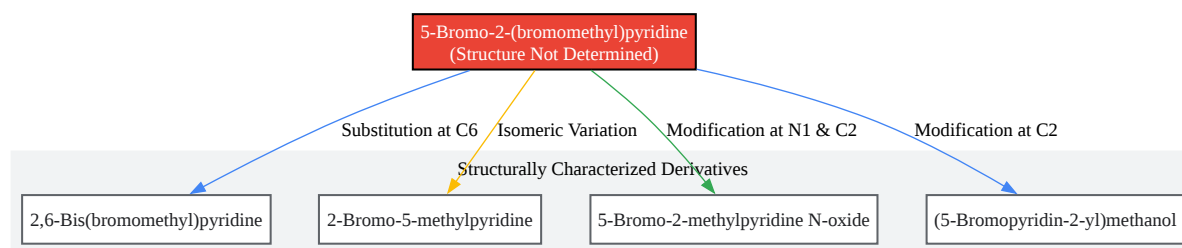
Visualizations

The following diagrams illustrate the general workflow for X-ray crystallographic analysis and a conceptual representation of the structural relationships between the compared derivatives.



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A generalized workflow for single-crystal X-ray crystallographic analysis.



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